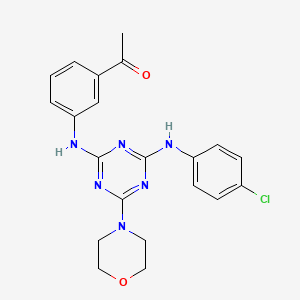

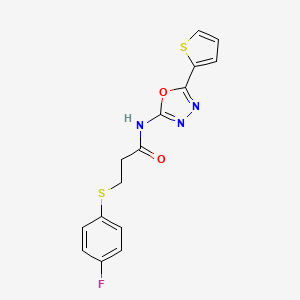

![molecular formula C12H20N2OS B3016534 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide CAS No. 946373-61-1](/img/structure/B3016534.png)

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino analogs, which are structurally related to the compound of interest, was explored in the context of developing treatments for Alzheimer's disease. These compounds were synthesized with the aim of inhibiting acetylcholinesterase activity and were evaluated for their cholinergic properties. The synthesis involved the use of dimethylamino groups and showed that certain N-aryl substituents could enhance the ability of these compounds to elevate brain acetylcholine levels, suggesting that the structural features of these analogs are crucial for their biological activity .

Molecular Structure Analysis

The molecular structure of the analogs mentioned in the first paper plays a significant role in their interaction with cholinergic receptors and acetylcholinesterase. The presence of the dimethylamino group is a common feature in these molecules, which is also present in the compound of interest. This group likely contributes to the binding and activity of the compounds at their biological targets. The study found that smaller substituents on the N-aryl moiety were more effective in inhibiting acetylcholinesterase, indicating that the size and electronic properties of substituents can significantly influence the activity of these molecules .

Chemical Reactions Analysis

The research on the synthesis of functionalized ethyl nicotinates and nicotinonitriles provides insight into the types of chemical reactions that dimethylamino-containing compounds can undergo. The study describes the use of a reagent based on 2-cyano-3-(dimethylamino)prop-2-ene thioamide for organic synthesis, highlighting the versatility of dimethylamino groups in facilitating vinyl substitution reactions. This suggests that the compound of interest may also be amenable to similar synthetic transformations, which could be useful for further chemical modifications and the development of new derivatives .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide, we can infer from the related compounds that the dimethylamino group would impart basicity and could influence the solubility and distribution of the compound. The presence of this group in the molecules studied suggests that it could affect the lipophilicity and, consequently, the ability of the compound to cross biological membranes, such as the blood-brain barrier, which is particularly relevant for central nervous system-active drugs .

Aplicaciones Científicas De Investigación

Material Science Applications

In the field of material science, polymers containing dimethylamino and thiophene units have been developed for their unique properties and applications. For example, Dutta et al. (2020) designed and synthesized nonaromatic biocompatible macromolecular luminogens incorporating dimethylamino and thiophene functionalities. These luminogens exhibit sensitive detection and removal capabilities for Fe(III) and Cu(II) ions, making them suitable for environmental and biological applications. The materials demonstrate excellent biocompatibility, sensitivity, and selectivity, highlighting their potential for multipurpose applications, including cell imaging and metal ion sensing (Dutta et al., 2020).

Medicinal Chemistry and Bioactivity

In medicinal chemistry, compounds containing the dimethylamino and thiophene moieties have been investigated for their therapeutic potential. Jeragh and Elassar (2015) reported the synthesis of enaminones, including dimethylamino-thiophene derivatives, and their chelation with various metal nitrates. These complexes were studied for their antimicrobial properties against different bacteria and fungi, indicating their potential as bioactive agents (Jeragh & Elassar, 2015).

Ghorab et al. (2013) explored novel thiophene derivatives, including those with dimethylamino groups, for their antiproliferative activity. The compounds showed significant activity against breast and colon cancer cell lines, suggesting their potential in cancer therapy (Ghorab et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2OS/c1-9(2)12(15)13-7-11(14(3)4)10-5-6-16-8-10/h5-6,8-9,11H,7H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWIORCDIZQMDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(C1=CSC=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)

![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)

![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)

![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)

![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)